1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide
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Overview
Description
1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. . The presence of the fluorophenyl group and the methanesulfonamide moiety in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide typically involves the following steps :
Formation of Pyrazolo[1,5-a]pyrimidine Core: The pyrazolo[1,5-a]pyrimidine core can be synthesized through a cyclization reaction involving a pyrazole derivative and a suitable pyrimidine precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Methanesulfonamide Moiety: The methanesulfonamide group can be attached through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological functions of pyrazolo[1,5-a]pyrimidines and their derivatives.
Material Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, leading to the disruption of cellular processes such as proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group may exhibit similar chemical properties but differ in their biological activities depending on the other functional groups present.
Uniqueness
1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide is unique due to the combination of its fluorophenyl group and methanesulfonamide moiety, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-12-4-2-1-3-10(12)9-21(19,20)17-11-7-15-13-5-6-16-18(13)8-11/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMVJMPFGHFWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CN3C(=CC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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